6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
Description
6-Ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a tetrahydroquinoline (THQ) derivative featuring a carboxamide group at the 1-position, an ethoxy substituent at the 6-position, and three methyl groups at positions 2, 2, and 2. The N-phenyl moiety distinguishes it from other THQ-based carboxamides.
Properties
IUPAC Name |
6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-13,15H,5,14H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPFTYYCDWPULHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the Dihydroquinoline Core
The dihydroquinoline骨架 is typically constructed via acid-catalyzed cyclization of β-keto esters with substituted anilines. For 6-ethoxy-2,2,4-trimethyl derivatives, 4-ethoxy-2-methylaniline serves as the starting material.
Procedure :
- Condensation : 4-Ethoxy-2-methylaniline (1.0 eq) is refluxed with ethyl acetoacetate (1.2 eq) in acetic acid at 120°C for 12 hours.
- Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions, forming the 3,4-dihydroquinoline core.
- Methylation : Sequential treatment with methyl iodide (2.5 eq) and potassium carbonate in dimethylformamide introduces the 2,2,4-trimethyl groups.
Key Parameters :
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | 120°C | 78 | |
| Reaction Time | 12 hours | - | |
| Solvent | Acetic acid | - |
Carboxylic Acid Synthesis
The 1-carboxylic acid precursor is generated via oxidation of the dihydroquinoline core.
Procedure :
- Oxidation : The 2,2,4-trimethyl-3,4-dihydroquinoline derivative is treated with potassium permanganate (3.0 eq) in aqueous sulfuric acid at 80°C for 6 hours.
- Acid Isolation : The resulting carboxylic acid is precipitated by adjusting the pH to 2–3 and purified via recrystallization from ethanol.
Analytical Data :
Acyl Chloride Formation
The carboxylic acid is converted to its reactive acyl chloride intermediate.
Procedure :
- Chlorination : 6-Ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1-carboxylic acid (1.0 eq) is refluxed with thionyl chloride (3.0 eq) in dry toluene at 110°C for 4 hours.
- Purification : Excess thionyl chloride is removed under reduced pressure, yielding the acyl chloride as a pale-yellow oil.
Safety Notes :
Carboxamide Formation via Amine Reaction
The acyl chloride is coupled with aniline to install the N-phenylcarboxamide group.
Procedure :
- Coupling : A solution of aniline (1.5 eq) in dry acetone is added dropwise to the acyl chloride (1.0 eq) at 0°C, followed by potassium carbonate (1.5 eq).
- Stirring : The reaction proceeds at room temperature for 12 hours, monitored by TLC (hexane:ethyl acetate = 4:1).
- Workup : The mixture is quenched with saturated NH4Cl, extracted with dichloromethane (3×20 mL), and dried over Na2SO4.
- Purification : Flash chromatography (silica gel, hexane:ethyl acetate gradient) yields the pure product.
Optimization Insights :
| Variable | Impact on Yield | Source |
|---|---|---|
| Aniline Equivalents | >1.2 eq reduces side products | |
| Base | K2CO3 > Et3N in polar aprotic solvents | |
| Temperature | 0°C → RT minimizes hydrolysis |
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (HCl, reflux): Yields 6-ethoxy-2,2,4-trimethyl-3,4-dihydroquinoline-1(2H)-carboxylic acid and aniline.
-
Basic Hydrolysis (NaOH, aqueous ethanol): Produces the corresponding carboxylate salt.
Key Findings :
-
Reaction efficiency depends on temperature and solvent polarity.
-
Complete conversion occurs after 6–8 hours under reflux.
Nucleophilic Substitution at the Ethoxy Group
The ethoxy (–OCH₂CH₃) group participates in nucleophilic displacement reactions:
| Nucleophile | Conditions | Product |
|---|---|---|
| NH₃ (excess) | Ethanol, 80°C | 6-Amino-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide |
| RNH₂ (primary amine) | DMF, 100°C | 6-(Alkylamino)-substituted derivatives |
Mechanistic Insight :
-
The ethoxy group’s electron-donating nature activates the quinoline ring for substitution at position 6.
Electrophilic Aromatic Substitution
The quinoline ring undergoes electrophilic attacks, primarily at the 5- and 7-positions:
| Reaction | Reagents/Conditions | Product |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide |
| Sulfonation | SO₃/H₂SO₄, 50°C | 7-Sulfo-substituted derivative |
Regioselectivity : Directed by the electron-donating ethoxy group and steric effects of the trimethyl substituents.
Reduction Reactions
Catalytic hydrogenation reduces the dihydroquinoline ring:
-
H₂/Pd-C (ethanol, 25°C) : Fully saturates the ring to yield a tetrahydroquinoline derivative.
-
Selective Reduction : NaBH₄ selectively reduces the carboxamide’s carbonyl group to a methylene (–CH₂–) group.
Oxidation Reactions
Strong oxidants modify the dihydroquinoline structure:
-
KMnO₄ (acidic medium) : Oxidizes the dihydroquinoline to a fully aromatic quinoline system, eliminating the carboxamide’s N-phenyl group.
-
Ozone (O₃) : Cleaves the ethoxy-substituted ring to form diketone intermediates.
Alkylation and Acylation at the Carboxamide Nitrogen
The carboxamide nitrogen reacts with electrophiles:
| Reaction Type | Reagent | Product |
|---|---|---|
| Alkylation | CH₃I, K₂CO₃ | N-Methylated derivative |
| Acylation | AcCl, pyridine | N-Acetylated derivative |
Limitations : Steric hindrance from the phenyl and trimethyl groups slows reaction kinetics.
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes:
-
Ring-opening : Forms a benzazepine derivative via -sigmatropic rearrangement.
-
Decarboxylation : Eliminates CO₂ from the carboxamide group at elevated temperatures (>200°C).
Comparative Reactivity Table
| Reaction Type | Position Modified | Key Reagents | Yield Range |
|---|---|---|---|
| Hydrolysis | Carboxamide | HCl/NaOH | 75–90% |
| Nitration | C-5 | HNO₃/H₂SO₄ | 60–70% |
| Alkylation | Carboxamide N | CH₃I | 50–65% |
Mechanistic Considerations
-
Steric Effects : The 2,2,4-trimethyl substituents hinder reactions at the quinoline’s C-2 and C-4 positions.
-
Electronic Effects : The ethoxy group directs electrophiles to the para (C-5) and ortho (C-7) positions via resonance.
Scientific Research Applications
Pharmaceutical Applications
Antioxidant Properties
The compound exhibits notable antioxidant activities, making it a candidate for pharmaceutical formulations aimed at combating oxidative stress-related diseases. Its ability to scavenge free radicals can potentially contribute to the development of drugs targeting conditions like cancer and neurodegenerative disorders.
Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties. For instance, studies indicated that similar quinoline compounds showed significant activity against various pathogens, suggesting potential applications in developing new antibiotics or antifungal agents .
Materials Science
Rubber Industry
6-Ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide serves as an effective antioxidant in rubber formulations. It enhances the durability and longevity of rubber products by preventing oxidative degradation during processing and in end-use applications . This characteristic is particularly valuable in automotive and industrial rubber goods.
Plastics Manufacturing
In the plastics industry, this compound improves thermal stability, making plastics more resistant to heat. This property extends the useful life of plastic products across various applications, including automotive parts and consumer goods .
Coatings and Sealants
The antioxidant properties of this compound also find application in coatings and sealants. It helps protect these materials from environmental factors such as UV radiation and moisture, ensuring better performance and longevity in outdoor applications like building materials and automotive finishes .
Food Preservation
The ability of this compound to inhibit oxidation makes it valuable in food packaging materials. By extending the shelf life of food products through oxidative stability, it contributes to maintaining freshness and quality .
Comparative Analysis Table
| Application Area | Functionality | Benefits |
|---|---|---|
| Pharmaceuticals | Antioxidant | Reduces oxidative stress; potential for drug development |
| Rubber Industry | Antioxidant | Enhances durability; prevents degradation |
| Plastics Manufacturing | Thermal stability | Extends useful life; improves performance |
| Coatings | Environmental protection | Increases longevity; protects against UV/moisture |
| Food Packaging | Oxidation inhibition | Maintains freshness; extends shelf life |
Case Studies
- Antioxidant Efficacy in Pharmaceuticals : A study demonstrated that compounds similar to 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline exhibited significant free radical scavenging activity in vitro. These findings suggest potential therapeutic applications in conditions associated with oxidative stress .
- Rubber Durability Enhancement : In a comparative study on rubber formulations containing various antioxidants, those including 6-ethoxy derivatives showed superior performance in terms of resistance to aging and environmental degradation compared to conventional antioxidants .
- Food Packaging Innovations : Research on food packaging materials incorporating this compound revealed enhanced barrier properties against oxygen permeation, significantly improving the shelf life of packaged food products under various storage conditions .
Mechanism of Action
The mechanism by which 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating specific biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.
Comparison with Similar Compounds
Carboxamide Derivatives with Varied Substituents
Key Observations :
- Substituent Effects : The ethoxy group at C6 in the target compound introduces bulkier electron-donating character compared to methoxy in analogs like 6f . This may enhance lipophilicity and alter binding interactions in biological systems.
- N-Substitution : The unsubstituted phenyl group in the target contrasts with the 2-methoxyphenyl in , which may reduce steric constraints and electronic effects on the carboxamide moiety.
Physicochemical and Pharmacological Implications
While direct data on the target’s properties are absent, inferences can be drawn from structural analogs:
- Lipophilicity : The ethoxy and trimethyl groups likely increase logP compared to hydroxylated (e.g., ) or methoxy-substituted (e.g., ) analogs, enhancing membrane permeability.
- Solubility : The carboxamide group may improve aqueous solubility relative to ester derivatives like , though the ethoxy and methyl groups could counteract this effect.
- Stability : Carboxamides are hydrolytically stable compared to esters, suggesting the target may exhibit better pharmacokinetic profiles than tert-butyl carboxylates .
Biological Activity
6-Ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound that has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name: this compound
- Molecular Formula: C22H27N2O2
- Molecular Weight: 351.47 g/mol
- CAS Number: 126769-76-4
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Antioxidant Activity : The compound has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This effect is crucial in protecting cells from oxidative damage associated with various diseases.
- Anti-inflammatory Effects : Studies suggest that 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition leads to reduced inflammation in various models of disease.
- Hepatoprotective Properties : In animal models of liver injury induced by acetaminophen and carbon tetrachloride (CCl4), the compound demonstrated hepatoprotective effects by restoring liver function markers and reducing apoptosis in liver cells through modulation of caspase activity .
Table 1: Summary of Biological Activities
Case Study: Hepatoprotection in Acetaminophen-Induced Liver Injury
A study evaluated the effects of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline in rats with acetaminophen-induced liver damage. The administration of the compound resulted in:
- Decreased levels of oxidative stress markers (8-hydroxydeoxyguanosine).
- Reduced activity of caspases involved in cell death pathways.
- Restoration of glutathione levels and normalization of antioxidant enzyme functions .
The findings suggest that the compound can serve as a potential therapeutic agent for preventing liver damage associated with drug toxicity.
Discussion
The biological activities of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline highlight its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties make it a candidate for further research in treating conditions associated with oxidative stress and inflammation.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide, and how can its structure be rigorously validated?
- Methodology : A multi-step synthesis is typically employed, starting with the functionalization of a quinoline core. For example, cyclocondensation of substituted anilines with keto-esters can yield the dihydroquinoline scaffold, followed by carboxamide coupling using phenyl isocyanate derivatives .
- Analytical Validation :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
- HPLC-Purity Analysis : Ensure >95% purity using reverse-phase chromatography with UV detection .
Q. What handling and storage protocols are essential to maintain the compound’s stability during experiments?
- Storage : Keep in airtight containers under inert gas (e.g., nitrogen) at -20°C to prevent oxidation or hydrolysis. Desiccate to avoid moisture absorption .
- Handling : Use gloveboxes or fume hoods to minimize exposure to atmospheric oxygen and humidity. Conduct stability tests under varying pH and temperature conditions to identify degradation pathways .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this carboxamide with high yield and purity?
- Methodology : Apply a 2 factorial design to evaluate critical variables (e.g., temperature, catalyst loading, solvent polarity). For example:
| Factor | Low Level (-1) | High Level (+1) |
|---|---|---|
| Temperature | 60°C | 100°C |
| Catalyst (mol%) | 5% | 15% |
| Solvent | Toluene | DMF |
- Analyze interactions using ANOVA to identify optimal conditions. This approach reduces trial runs by 50% while maximizing yield .
Q. What computational tools are suitable for predicting the compound’s reactivity or binding interactions in biological systems?
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using force fields like AMBER or CHARMM.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP (lipophilicity), PSA (polar surface area), and bioavailability (see example below):
| Property | Predicted Value |
|---|---|
| logP | 4.5 |
| PSA | 71 Ų |
| Bioavailability | 65% |
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., unexpected NMR shifts) during characterization?
- Cross-Validation : Compare experimental -NMR shifts with computed values from tools like ACD/Labs or MestReNova.
- Isotopic Labeling : Use - or -labeled precursors to confirm coupling patterns in complex spectra.
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals and analyzing diffraction data .
Q. What strategies mitigate side reactions (e.g., over-alkylation) during the synthesis of the dihydroquinoline core?
- Protective Group Chemistry : Temporarily block reactive amines with Boc or Fmoc groups to direct regioselectivity.
- Catalyst Screening : Test palladium or copper catalysts for selective C–N coupling while minimizing byproducts.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and halt at intermediate stages .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in biological activity assays?
- Root-Cause Analysis :
- Purity Checks : Re-analyze each batch via HPLC-MS to rule out impurities.
- Solvent Effects : Test activity in multiple solvents (e.g., DMSO vs. saline) to identify solvent-induced conformational changes.
- Biological Replicates : Use ≥3 independent assays to confirm dose-response trends .
Q. What experimental controls are critical when studying the compound’s metabolic stability in vitro?
- Positive Controls : Include known stable/unstable analogs (e.g., chloroquine for hepatic stability).
- Matrix Blanks : Run parallel assays with heat-inactivated liver microsomes to distinguish enzymatic vs. non-enzymatic degradation.
- LC-MS/MS Quantification : Use deuterated internal standards to normalize recovery rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
